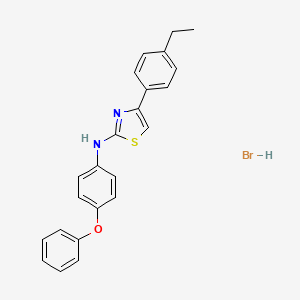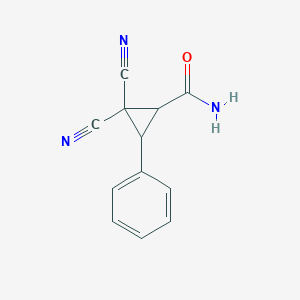
2,2-dicyano-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dicyano-3-phenylcyclopropanecarboxamide (DPC) is a synthetic compound that has gained interest in scientific research due to its unique chemical structure and potential applications. DPC belongs to the class of cyclopropanecarboxamide compounds, which are known for their diverse biological activities.
科学研究应用
2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been used as a building block for the synthesis of other cyclopropanecarboxamide compounds. In materials science, 2,2-dicyano-3-phenylcyclopropanecarboxamide has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks.
作用机制
The exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood. However, studies have shown that 2,2-dicyano-3-phenylcyclopropanecarboxamide may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2,2-dicyano-3-phenylcyclopropanecarboxamide may also act as a modulator of the immune system, potentially reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2,2-dicyano-3-phenylcyclopropanecarboxamide has anti-inflammatory and analgesic effects in animal models. 2,2-dicyano-3-phenylcyclopropanecarboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. 2,2-dicyano-3-phenylcyclopropanecarboxamide has also been shown to reduce pain in animal models of acute and chronic pain.
实验室实验的优点和局限性
One advantage of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of other cyclopropanecarboxamide compounds. 2,2-dicyano-3-phenylcyclopropanecarboxamide is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one limitation of 2,2-dicyano-3-phenylcyclopropanecarboxamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide is not fully understood, which may limit its use in certain research applications.
未来方向
There are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide. One direction is the development of new drugs based on the anti-inflammatory and analgesic properties of 2,2-dicyano-3-phenylcyclopropanecarboxamide. Another direction is the synthesis of new cyclopropanecarboxamide compounds using 2,2-dicyano-3-phenylcyclopropanecarboxamide as a building block. Additionally, further research is needed to fully understand the mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide and its potential applications in various scientific fields.
Conclusion:
In conclusion, 2,2-dicyano-3-phenylcyclopropanecarboxamide is a synthetic compound with potential applications in various scientific fields. The synthesis method of 2,2-dicyano-3-phenylcyclopropanecarboxamide involves the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, and the resulting compound has been studied for its anti-inflammatory and analgesic properties. 2,2-dicyano-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments, and there are several potential future directions for research on 2,2-dicyano-3-phenylcyclopropanecarboxamide.
合成方法
2,2-dicyano-3-phenylcyclopropanecarboxamide can be synthesized by the reaction of 2,2-dicyano-3-phenylcyclopropanecarboxylic acid with an amine, such as ammonia or an amine derivative. The reaction typically occurs in the presence of a catalyst, such as triethylamine or diisopropylethylamine. The resulting 2,2-dicyano-3-phenylcyclopropanecarboxamide compound can be purified using various methods, including recrystallization or column chromatography.
属性
IUPAC Name |
2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTNUKSUIMWGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dicyano-3-phenylcyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 7-cyclopropyl-3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4891083.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4891086.png)
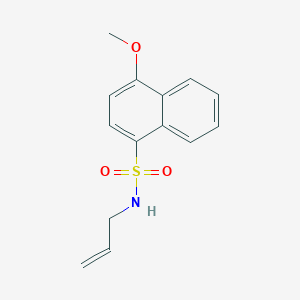
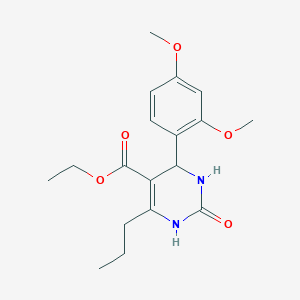
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
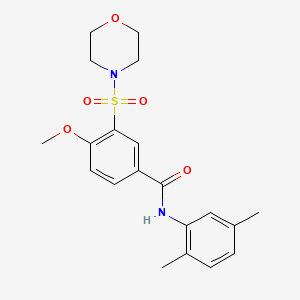
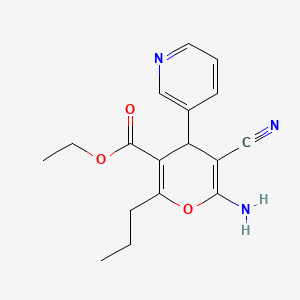
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
